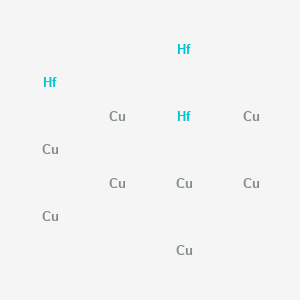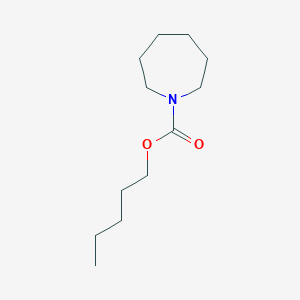
Copper--hafnium (8/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper–hafnium (8/3) is an intermetallic compound composed of copper and hafnium in a specific stoichiometric ratio. This compound is known for its unique combination of properties, including high mechanical strength, excellent thermal and electrical conductivity, and resistance to oxidation. These characteristics make it a valuable material in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper–hafnium (8/3) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing copper and hafnium powders in the desired stoichiometric ratio and heating the mixture at high temperatures to facilitate the reaction.
Mechanical Alloying: This method involves the repeated welding, fracturing, and re-welding of copper and hafnium powders in a high-energy ball mill. This process results in the formation of a homogeneous alloy.
Melt Quenching: In this method, copper and hafnium are melted together and then rapidly cooled to form an amorphous or crystalline alloy.
Industrial Production Methods
In industrial settings, the production of copper–hafnium (8/3) often involves:
Vacuum Induction Melting: Copper and hafnium are melted together in a vacuum induction furnace to prevent oxidation and contamination. The molten alloy is then cast into molds.
Powder Metallurgy: Copper and hafnium powders are mixed, compacted, and sintered at high temperatures to form the desired alloy.
Chemical Reactions Analysis
Types of Reactions
Copper–hafnium (8/3) undergoes various chemical reactions, including:
Oxidation: At high temperatures, copper–hafnium (8/3) reacts with oxygen to form copper oxide and hafnium oxide.
Reduction: The compound can be reduced using hydrogen gas to produce pure copper and hafnium metals.
Substitution: Copper–hafnium (8/3) can undergo substitution reactions with halogens to form copper halides and hafnium halides.
Common Reagents and Conditions
Oxidation: Oxygen gas at high temperatures.
Reduction: Hydrogen gas at elevated temperatures.
Substitution: Halogen gases (e.g., chlorine, bromine) at high temperatures.
Major Products
Oxidation: Copper oxide (CuO) and hafnium oxide (HfO2).
Reduction: Pure copper (Cu) and hafnium (Hf) metals.
Substitution: Copper halides (e.g., CuCl2) and hafnium halides (e.g., HfCl4).
Scientific Research Applications
Copper–hafnium (8/3) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical applications, such as antimicrobial agents and drug delivery systems.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility and mechanical strength.
Industry: Utilized in the production of high-strength, high-conductivity materials for electrical and thermal applications, such as in the aerospace and automotive industries.
Mechanism of Action
The mechanism by which copper–hafnium (8/3) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s high surface area and reactivity enable it to act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products.
Antimicrobial Properties: Copper ions released from the compound can interact with microbial cell membranes, leading to cell lysis and death.
Biocompatibility: The compound’s biocompatibility makes it suitable for use in medical implants, where it can integrate with biological tissues without causing adverse reactions.
Comparison with Similar Compounds
Copper–hafnium (8/3) can be compared with other similar compounds, such as:
Copper–zirconium (8/3): Similar in structure and properties, but copper–hafnium (8/3) exhibits higher thermal stability and resistance to oxidation.
Copper–titanium (8/3): While both compounds have high mechanical strength, copper–hafnium (8/3) offers better electrical conductivity.
Copper–nickel (8/3): Copper–hafnium (8/3) has superior thermal conductivity and resistance to corrosion compared to copper–nickel (8/3).
Properties
CAS No. |
60241-07-8 |
|---|---|
Molecular Formula |
Cu8Hf3 |
Molecular Weight |
1043.8 g/mol |
IUPAC Name |
copper;hafnium |
InChI |
InChI=1S/8Cu.3Hf |
InChI Key |
BAFKLLUBZXFQCZ-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Hf].[Hf].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)

![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)


![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)

![1-Ethyl-4-[(Z)-(4-propylphenyl)-ONN-azoxy]benzene](/img/structure/B14601637.png)
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,6-undecafluorohex-1-en-1-yl)oxy]benzene](/img/structure/B14601645.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)

